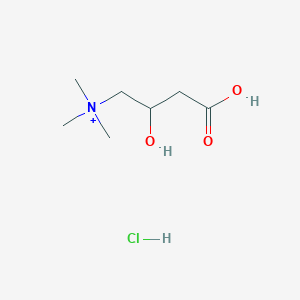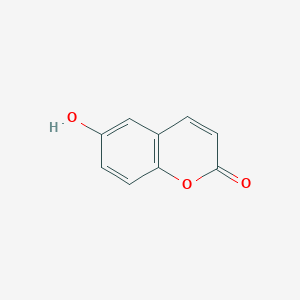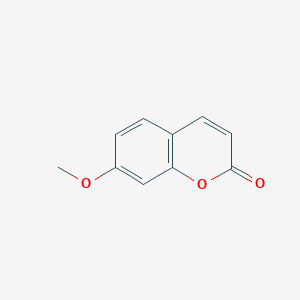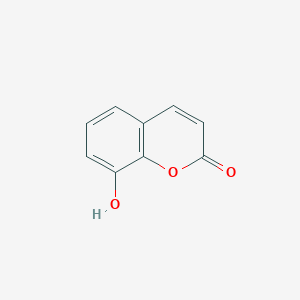
17alpha-Dihydroequilenin
Vue d'ensemble
Description
17alpha-Dihydroequilenin is a steroidal compound with the molecular formula C18H20O2. It is a derivative of equilenin, a naturally occurring estrogen found in the urine of pregnant mares. This compound is notable for its estrogenic activity and is used in various scientific and medical research applications.
Applications De Recherche Scientifique
17alpha-Dihydroequilenin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: The compound is studied for its estrogenic activity and its effects on cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications in hormone replacement therapy and its effects on bone density and cardiovascular health.
Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other steroidal drugs.
Mécanisme D'action
Target of Action
17alpha-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17alpha-estradiol . As a steroidal estrogen, its primary targets are estrogen receptors, specifically the estrogen receptor alpha .
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them. This binding can trigger a series of cellular responses, including the activation or repression of gene transcription, which can lead to changes in cell function .
Biochemical Pathways
As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive and cardiovascular functions .
Pharmacokinetics
Its metabolism and excretion would typically involve hepatic metabolism and renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as an estrogen. It can influence a wide range of physiological processes, including growth, development, metabolism, and reproduction .
Analyse Biochimique
Biochemical Properties
As a steroidal estrogen, it likely interacts with estrogen receptors and other proteins involved in hormone signaling . The nature of these interactions is likely similar to other estrogens, involving binding to the estrogen receptor and modulating gene expression .
Cellular Effects
As an estrogen, it likely influences cell function by modulating gene expression, cell signaling pathways, and cellular metabolism .
Molecular Mechanism
As an estrogen, it likely binds to estrogen receptors and modulates gene expression . This could involve changes in the expression of genes involved in cell growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
As an estrogen, its effects could potentially change over time due to factors such as receptor desensitization or changes in cell signaling pathways .
Dosage Effects in Animal Models
As an estrogen, it is likely that its effects would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
As an estrogen, it is likely metabolized by enzymes involved in steroid metabolism .
Transport and Distribution
As an estrogen, it is likely transported by proteins involved in hormone transport and may accumulate in tissues with high levels of estrogen receptors .
Subcellular Localization
As an estrogen, it is likely localized to the nucleus when bound to the estrogen receptor, where it can modulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Dihydroequilenin typically involves the reduction of equilenin. One common method is the catalytic hydrogenation of equilenin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at a controlled temperature and pressure to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound itself is a product of the reduction of equilenin. Further reduction can lead to the formation of more saturated derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups. Reagents such as acyl chlorides or alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: More saturated steroidal derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Equilenin: The parent compound from which 17alpha-Dihydroequilenin is derived. It has similar estrogenic activity but differs in its chemical structure.
17beta-Dihydroequilenin: Another derivative of equilenin with a different stereochemistry at the 17th carbon. It exhibits similar biological activities but may have different pharmacokinetic properties.
Estrone: A naturally occurring estrogen with a similar structure but different functional groups. It is commonly used in hormone replacement therapy.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity to estrogen receptors and its overall biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic applications.
Propriétés
IUPAC Name |
(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047939 | |
| Record name | alpha-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-99-2 | |
| Record name | α-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Dihydroequilenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 17alpha-Dihydroequilenin compare to other estrogen metabolites in terms of its effects on inflammation?
A: Studies indicate that 17beta-dihydroequilenin, another estrogen metabolite, exhibits stronger anti-inflammatory effects on human endothelial cells compared to this compound. While both can counteract the inflammatory response induced by interleukin-1alpha, 17beta-dihydroequilenin achieves this at a lower concentration (1 μM) [] compared to this compound (10 μM) []. This suggests that the specific chemical structure of each metabolite significantly influences its interaction with biological targets and its overall effects.
Q2: Does this compound interact with estrogen receptors?
A: Yes, this compound, along with other equine estrogens, interacts with both estrogen receptor (ER) subtypes, ERα and ERβ, albeit with varying affinities. [] Interestingly, research suggests that some of these equine estrogens, including this compound, exhibit a higher affinity for ERβ compared to ERα. [] This differential binding affinity could have implications for the development of targeted therapies that selectively activate specific ER subtypes.
Q3: Are there any known safety concerns regarding the use of this compound?
A: While one patent application suggests this compound's potential in lowering cholesterol [], it's crucial to acknowledge that this specific research focuses on its potential applications and does not provide data on potential adverse effects or long-term safety. Further research is necessary to comprehensively assess its safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)








